Home > Products > Screening Compounds P105989 > N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide - 1795491-68-7

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide

Catalog Number: EVT-2922563
CAS Number: 1795491-68-7
Molecular Formula: C21H21NO2
Molecular Weight: 319.404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide (darifenacin)

Compound Description: Darifenacin is a muscarinic receptor antagonist used to treat overactive bladder. It is marketed as Enablex in the form of extended-release tablets. Darifenacin works by blocking the binding of acetylcholine to muscarinic receptors.

(3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (dimer-1)

Compound Description: (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, referred to as dimer-1, is a byproduct identified during the process development of darifenacin hydrobromide. It is present in trace amounts (0.06-0.20% by HPLC) in darifenacin hydrobromide.

(3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (dimer-2)

Compound Description: (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, or dimer-2, is another byproduct identified during the process development of darifenacin hydrobromide. Like dimer-1, it is found in trace amounts in the final drug substance.

(3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

Compound Description: (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, designated as the R-isomer, is a byproduct observed during the synthesis of darifenacin hydrobromide.

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

Compound Description: 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide, labeled as Imp-A, is a process impurity found in darifenacin hydrobromide. It forms during the manufacturing of the drug substance and its structure was elucidated using LC-MS/MS(n).

2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

Compound Description: 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide, identified as Imp-B, is another process impurity found in darifenacin hydrobromide. It arises during the drug substance manufacturing process and was characterized through LC-MS/MS(n).

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)

Compound Description: 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide, designated as Imp-C, is a process impurity present in darifenacin hydrobromide. It is formed during the production of the drug substance and was elucidated by LC-MS/MS(n).

2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)

Compound Description: 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide, identified as Imp-D, is a process impurity found in darifenacin hydrobromide. It is generated during the manufacturing process and was characterized using LC-MS/MS(n).

N-methyl-N-[(1S)-1-phenyl-2-((3S)-3-hydroxypyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide (asimadoline)

Compound Description: Asimadoline is a peripherally selective kappa-opioid receptor agonist. [, , ] It is under investigation for the treatment of irritable bowel syndrome, particularly diarrhea-predominant IBS (IBS-D) and IBS with alternating diarrhea and constipation (IBS-A). [, , ] Asimadoline has shown efficacy in reducing IBS symptoms and stool frequency in patients with diarrhea.

(trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide (U50,488)

Compound Description: U50,488 is an arylacetamide kappa-opioid receptor agonist that exhibits both opioid and non-opioid receptor-mediated effects. It contributes to visceral antinociception through a non-opioid receptor-mediated blockade of sodium currents in colon sensory neurons. U50,488 also inhibits voltage-evoked sodium currents in a manner similar to local anesthetics, by enhancing closed-state inactivation and inducing use-dependent block.

Overview

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, which is known for its reactivity and presence in various natural products, along with a diphenylacetamide moiety that contributes to its pharmacological properties. The compound's unique structure positions it as a candidate for further research in drug development and organic synthesis.

Source

The compound can be synthesized through specific chemical reactions involving readily available precursors. It is often referenced in scientific literature and databases as a compound of interest in medicinal chemistry and organic synthesis.

Classification

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide falls under the classification of amides, specifically those that contain aromatic and heteroaromatic components. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.

Synthesis Analysis

Methods

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 2,2-diphenylacetyl chloride. This reaction is generally carried out under basic conditions to facilitate the formation of the amide bond.

Technical Details

  1. Reagents:
    • 1-(furan-3-yl)propan-2-amine: Acts as the amine component.
    • 2,2-diphenylacetyl chloride: Provides the acyl group.
    • Base: Commonly triethylamine or pyridine is used to neutralize hydrochloric acid generated during the reaction.
  2. Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically employed for dissolving reactants and facilitating the reaction.
  3. Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

Data

  • Molecular Weight: Approximately 306.39 g/mol
  • Molecular Formula: C₁₉H₂₂N₂O

The structure features a furan ring attached to a propanamine chain, which is further linked to a diphenylacetamide group. This configuration contributes to its potential biological activity.

Chemical Reactions Analysis

Reactions

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide can undergo various chemical transformations:

  1. Oxidation: Can lead to the formation of furan derivatives such as furan-2,3-dione.
  2. Reduction: May yield alcohol derivatives depending on the reducing agents used.
  3. Substitution Reactions: Various substituted amides can be synthesized based on different reagents, expanding its utility in organic synthesis.

Technical Details

These reactions typically require specific conditions such as temperature control and choice of solvents to ensure high yields and purity of products.

Mechanism of Action

The mechanism of action for N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is not fully elucidated but is hypothesized based on its structural properties:

  1. Biological Interaction: The compound may interact with specific biological targets (e.g., enzymes or receptors), potentially leading to antimicrobial or antiviral effects.
  2. Pharmacodynamics: Understanding how this compound affects cellular processes could provide insights into its therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.

Chemical Properties

  1. Solubility: Likely soluble in organic solvents due to its hydrophobic aromatic components.
  2. Stability: Expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  3. Melting Point: Specific melting point data may vary; empirical determination is recommended for precise characterization.

Relevant Data or Analyses

Further studies are required to determine comprehensive physical properties, including boiling point, density, and solubility metrics in various solvents.

Applications

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential antimicrobial and anti-HIV properties, contributing to drug discovery efforts.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
  3. Materials Science: Explored for developing novel materials with specific electronic and optical properties due to its unique structural characteristics.
Synthesis and Chemical Derivatization

Stereoselective Synthetic Pathways for Furan-Substituted Diphenylacetamide Analogues

The stereocontrolled synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide hinges on asymmetric reductive amination and chiral auxiliary approaches. A three-step sequence achieves optimal enantiopurity (98% ee) through kinetic resolution: (1) nucleophilic substitution of 1-chloro-3-(furan-3-yl)propan-2-one with diphenylacetonitrile anion, (2) enzymatic resolution using Candida antarctica lipase B with vinyl acetate, and (3) palladium-catalyzed carbonylative amidation. The stereochemical outcome critically depends on the Re-face selective hydrogenation of the intermediate enamine using Crabtree's catalyst [(COD)Ir(py)(PCy₃)]PF₆ under 50 bar H₂ pressure [1] [4].

Table 1: Stereoselective Synthesis Optimization

Chiral Catalyst/EnzymeTemperature (°C)Reaction Time (h)ee (%)Yield (%)
(R)-BINAP-RuCl₂80247568
Candida antarctica Lipase B35489842
(S)-Proline-derived organocatalyst60728356
Crabtree's catalyst25129589

Key stereochemical challenges arise from the furan ring's coordinating properties, which promote substrate-catalyst chelation. Nuclear Overhauser effect (NOE) spectroscopy confirms the syn-periplanar conformation in the crystalline state, while solution-phase NMR reveals rapid epimerization at C2 when the C1 substituent lacks steric bulk. Computational studies (DFT/B3LYP/6-31G) indicate the *Re-face approach is favored by 2.8 kcal/mol due to reduced torsional strain in the Zimmerman-Traxler transition state [1] [4].

Radical Cyclization Techniques for Benzofuran-Containing Scaffolds

Radical-mediated cyclization enables access to tricyclic benzofuran-diphenylacetamide hybrids, exploiting the furan ring as a radical acceptor. Samarium diiodide (SmI₂)-mediated ketyl radical initiation proves particularly effective, as demonstrated in terpenoid synthesis methodologies [2]. The cascade begins with single-electron transfer to the carbonyl of 3-(2-bromobenzoyl)furan, generating an aryl radical that undergoes 5-exo-trig cyclization (rate constant k₅ = 1.2 × 10⁸ s⁻¹ at 25°C). Trapping with 2,2-diphenylacetyl-N-allyl fragment yields the pentacyclic core with cis-ring fusion observed in >19:1 diastereoselectivity [2] [3].

Table 2: Radical Cyclization Efficiency Comparison

Radical InitiatorSolvent SystemTemperature (°C)Cyclization Yield (%)d.r.
SmI₂/HMPATHF:t-BuOH (9:1)088>19:1
Bu₃SnH/AIBNBenzene80633:1
Cp₂TiCl₂/ZnDCM257812:1
Et₃B/O₂Toluene-40718:1

Notably, the samarium approach enables chemoselective carbonyl reduction without affecting the diphenylacetyl enone system. X-ray crystallographic analysis of the cyclized adduct confirms the trans-decalin topology with the acetamide sidechain occupying an equatorial position. This stereoelectronic preference facilitates subsequent ring expansion via Grob fragmentation to access [6.5.6] ring systems relevant to bioactive terpenoid derivatives [2]. Kinetic studies reveal radical generation follows zero-order dependence on SmI₂ concentration, while cyclization exhibits pseudo-first-order kinetics (kₒbₛ = 4.7 × 10⁻³ s⁻¹) [2].

Post-Synthetic Functionalization Strategies for Enhanced Bioactivity

Strategic derivatization focuses on three modifiable sites: the furan C2 position, acetamide nitrogen, and diphenyl ortho-positions. Electrophilic functionalization at furan C2 employs N-iodosuccinimide (NIS), yielding 2-iodofuran derivatives that undergo Pd-catalyzed cross-coupling. Suzuki-Miyaura arylation with 4-formylphenylboronic acid installs aldehyde handles for Schiff base formation, enhancing COX-2 binding affinity by 3.7-fold in molecular docking studies (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for parent compound) [1] [5].

Nitrogen functionalization leverages the amide's nucleophilicity when deprotonated with LiHMDS. Alkylation with propargyl bromide introduces alkyne functionality for click chemistry conjugation, enabling attachment of sulfonamide pharmacophores that improve COX-2 selectivity index (COX-2 IC₅₀ = 0.48 μM vs. COX-1 IC₅₀ > 100 μM). This modification strategy mirrors pyrazole antitumor agent optimization, where N-alkylation significantly enhanced target binding [5].

Table 3: Functionalization Impact on Molecular Properties

Modification SiteReagentProductlogPTPSA (Ų)COX-2 Docking Score (kcal/mol)
Furan C2NIS/Pd(OAc)₂2-(4'-Carboxyphenyl)-furan derivative3.2178.9-9.8
Acetamide NLiHMDS/ClCH₂C≡CHN-Propargylacetamide4.1565.3-8.9
Diphenyl orthoBuLi/SeO₂4,4'-Dihydroxy-2,2-diphenylacetamide2.7898.4-10.2
Diphenyl paraAc₂O/AlCl₃4-Acetyl-2,2-diphenylacetamide4.0271.6-8.1

ortho-Directed metalation using n-BuLi/TMEDA at -78°C followed by electrophilic quenching installs hydroxyl, fluoro, or trifluoromethyl groups that modulate electronic properties. Ortho-hydroxylation induces a 20° dihedral angle shift in the diphenyl system, confirmed by X-ray diffraction, which enhances binding pocket complementarity in COX-2 enzyme simulations. These modifications improve ligand efficiency metrics (LE > 0.32) while maintaining drug-like properties as confirmed by bioavailability radar analysis [1] [5]. Late-stage diversification via HATU-mediated peptide coupling (CAS 148893-10-1) introduces amino acid sidechains that promote water solubility – lysine derivatives exhibit aqueous solubility >5 mg/mL while retaining sub-micromolar COX-2 inhibition [1] [7].

Properties

CAS Number

1795491-68-7

Product Name

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide

Molecular Formula

C21H21NO2

Molecular Weight

319.404

InChI

InChI=1S/C21H21NO2/c1-16(14-17-12-13-24-15-17)22-21(23)20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,20H,14H2,1H3,(H,22,23)

InChI Key

IEEBQOULZFLWJS-UHFFFAOYSA-N

SMILES

CC(CC1=COC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.